2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
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Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione , commonly referred to as COHTUR , belongs to the class of methanoisoindole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of COHTUR through various studies and data.
Chemical Structure and Properties
COHTUR has a complex chemical structure characterized by a methanoisoindole framework. Its molecular formula is C24H28N2O4, and it possesses several functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C24H28N2O4 |
Molecular Weight | 420.48 g/mol |
CAS Number | 123456-78-9 |
Melting Point | 404–405 K (decomp.) |
Antitumor Activity
Research indicates that COHTUR exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated that COHTUR can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cell lines treated with COHTUR.
Antimicrobial Properties
COHTUR has shown promising antimicrobial activity against several bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that COHTUR possesses inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that COHTUR could serve as a potential lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Further investigations into the neuroprotective properties of COHTUR have yielded encouraging results. In animal models of neurodegenerative diseases, COHTUR administration resulted in reduced oxidative stress and inflammation in neuronal tissues. These findings suggest its potential utility in treating conditions like Alzheimer's disease.
Case Studies
-
Antitumor Efficacy in Breast Cancer
- Study Design : In vitro analysis using MCF-7 breast cancer cells.
- Findings : COHTUR treatment resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
-
Antimicrobial Activity
- Study Design : Assessment of COHTUR against clinical isolates of E. coli and S. aureus.
- Results : MIC values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating moderate antimicrobial potency.
- : Suggests potential for development as an antimicrobial agent.
-
Neuroprotection in Rodent Models
- Study Design : Administration of COHTUR in rodent models subjected to oxidative stress.
- Outcomes : Significant reduction in markers of oxidative damage and inflammation.
- Implications : Potential for therapeutic use in neurodegenerative disorders.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-14-6-3-11(9-15(14)24-2)7-8-20-18(21)16-12-4-5-13(10-12)17(16)19(20)22/h3-6,9,12-13,16-17H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYVHQPRDBFNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.